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Eicosatrienoate

Cat. No.: B15546272 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Cholesteryl esters (CE) are crucial neutral lipids that serve as a storage and transport form of

cholesterol within the body. The specific fatty acid esterified to cholesterol can significantly

influence its metabolic fate and association with various physiological and pathological

processes. Cholesteryl 11,14,17-eicosatrienoate, a CE containing a polyunsaturated fatty

acid, is of growing interest in lipidomic studies. This document provides detailed protocols for

the analysis of Cholesteryl 11,14,17-Eicosatrienoate using liquid chromatography-mass

spectrometry (LC-MS), offering a robust methodology for its identification and quantification in

biological samples.

Experimental Protocols
Sample Preparation: Lipid Extraction from Biological
Matrices
A robust lipid extraction is critical for the accurate analysis of cholesteryl esters. The following

protocol is a modified Bligh and Dyer method, suitable for various sample types such as

plasma, cells, and tissues.
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Materials:

Chloroform (CHCl3)

Methanol (MeOH)

Deionized Water (H2O)

Internal Standard (IS): Cholesteryl Heptadecanoate (C17:0) solution (1 mg/mL in chloroform)

Glass vials with PTFE-lined caps

Centrifuge

Nitrogen evaporator

Protocol:

Sample Homogenization: For tissue samples, homogenize approximately 10-20 mg of tissue

in 1 mL of cold phosphate-buffered saline (PBS). For cell pellets, resuspend in 1 mL of cold

PBS. Plasma samples (100 µL) can be used directly.

Internal Standard Spiking: Add a known amount of the internal standard solution to the

homogenized sample. A typical amount is 10 µL of a 1 mg/mL solution, but this should be

optimized based on the expected concentration of the analyte.

Solvent Addition: To the 1 mL of sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol

mixture. Vortex vigorously for 1 minute.

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of

deionized water and vortex again for 1 minute.

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the

aqueous and organic layers.

Lipid Extraction: Carefully collect the lower organic layer (containing the lipids) using a glass

Pasteur pipette and transfer it to a clean glass vial.
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Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS

analysis, such as 9:1 (v/v) methanol:chloroform or isopropanol.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis
This section details the conditions for the separation and detection of Cholesteryl 11,14,17-
Eicosatrienoate. A reversed-phase chromatography method is presented.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Mass spectrometer (e.g., Triple Quadrupole or QTOF) equipped with an Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

LC Parameters:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase A: 80:20:0.1 (v/v/v) Acetonitrile:Water with 0.1% Formic Acid and 10 mM

Ammonium Formate

Mobile Phase B: 90:10:0.1 (v/v/v) Isopropanol:Acetonitrile with 0.1% Formic Acid and 10 mM

Ammonium Formate

Gradient:

0-2 min: 30% B

2-15 min: 30-100% B

15-20 min: 100% B

20.1-25 min: 30% B (re-equilibration)
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Flow Rate: 0.3 mL/min

Column Temperature: 45°C

Injection Volume: 5 µL

MS Parameters:

Ionization Mode: Positive ESI or APCI

Capillary Voltage: 3.5 kV (ESI)

Source Temperature: 350°C

Scan Mode: Full Scan (for identification) and Multiple Reaction Monitoring (MRM) or Parallel

Reaction Monitoring (PRM) (for quantification)

Collision Energy: Optimized for the specific instrument and analyte, typically ranging from

10-30 eV for fragmentation.

Data Presentation
Predicted Mass and Fragmentation

Molecular Formula of Cholesteryl 11,14,17-Eicosatrienoate: C47H76O2

Monoisotopic Mass: 672.5845 g/mol

Adducts: In positive ion mode, cholesteryl esters are commonly detected as ammonium

adducts [M+NH4]+ or sodiated adducts [M+Na]+.[1][2]

[M+NH4]+: m/z 690.6270

[M+Na]+: m/z 695.5664

Characteristic Fragment: A key diagnostic fragment for all cholesteryl esters is the neutral

loss of the cholesterol backbone (C27H46), which corresponds to a dehydrated cholesterol

ion at m/z 369.35.[1][3] This fragment is produced by the cleavage of the ester bond.
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Quantitative Data Summary
The following table presents representative quantitative data that can be expected from the

analysis of cholesteryl esters using the described methods. These values are based on typical

performance characteristics for lipidomics assays.

Parameter Expected Value Description

Recovery > 85%

The efficiency of the extraction

process from the biological

matrix.

Linearity (R²) > 0.99

The correlation coefficient for

the calibration curve over the

desired concentration range.

Lower Limit of Quantification

(LLOQ)
1-10 ng/mL

The lowest concentration of

the analyte that can be reliably

quantified with acceptable

precision and accuracy.

Intra-day Precision (%CV) < 15%

The relative standard deviation

of replicate measurements

within the same day.

Inter-day Precision (%CV) < 20%

The relative standard deviation

of replicate measurements on

different days.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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